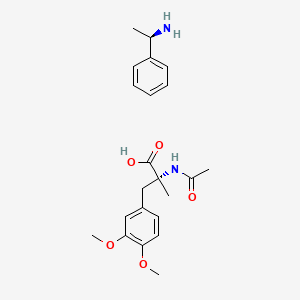

N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

描述

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a complex organic compound with the molecular formula C14H19NO5. It is a derivative of D-Tyrosine, specifically N-acetyl-3-methoxy-O,α-dimethyl-2R-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves multiple steps, starting from the precursor D-Tyrosine. The key steps include:

Methylation: The methylation of the hydroxyl groups on the aromatic ring.

Etherification: The formation of dimethyl ether groups.

Salt Formation: The final step involves the formation of the salt with (+)-α-Methylbenzylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include acetic anhydride for acetylation, methyl iodide for methylation, and dimethyl sulfate for etherification.

化学反应分析

Types of Reactions

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds.

科学研究应用

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

作用机制

The mechanism of action of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

相似化合物的比较

Similar Compounds

N-Acetyl D-α-Methyl DOPA: A precursor in the synthesis of the target compound.

D-Tyrosine: The starting material for the synthesis.

N-Acetyl D-α-Methyl DOPA Dimethyl Ether: A closely related compound with similar properties.

Uniqueness

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable salts with amines enhances its solubility and stability, making it valuable in various applications.

生物活性

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a compound derived from α-methyl DOPA, a well-known antihypertensive agent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is a derivative of α-methyl DOPA, which is an analog of the amino acid L-DOPA. The structural modifications include the addition of an N-acetyl group and a dimethyl ether moiety, which may influence its pharmacokinetic properties and biological activity.

N-Acetyl D-α-Methyl DOPA functions primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves:

- Alpha-2 Adrenergic Receptor Agonism : By stimulating alpha-2 receptors in the brain, it inhibits sympathetic outflow, leading to reduced norepinephrine release and subsequently lowering blood pressure .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is crucial for the synthesis of catecholamines. Inhibition results in decreased levels of norepinephrine, contributing to its antihypertensive effects .

Antihypertensive Effects

Clinical studies have demonstrated that α-methyl DOPA effectively lowers blood pressure in hypertensive patients. It has been particularly noted for its safety profile in pregnant women, making it a preferred choice for managing hypertension during pregnancy .

Immune Modulation

Recent research indicates that methyldopa (the active form of α-methyl DOPA) may have immunomodulatory effects. A study found that it blocks MHC class II binding to specific antigens, potentially repurposing it for autoimmune conditions like type 1 diabetes (T1D). This action involves direct interaction with HLA-DQ8 molecules, inhibiting T cell responses .

Summary of Biological Activities

Case Study 1: Hypertension Management in Pregnancy

A clinical trial involving pregnant women with hypertension demonstrated that α-methyl DOPA significantly reduced systolic and diastolic blood pressure without adverse effects on maternal or fetal health. This highlights its safety and efficacy in sensitive populations .

Case Study 2: Autoimmune Disease Treatment

In a pilot study, methyldopa was administered to patients with recent-onset T1D. The results showed a significant reduction in T cell activation markers, suggesting that methyldopa could be beneficial in managing autoimmune responses .

属性

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYJRLZCOLDFL-ASTHLYEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746946 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17772-88-2 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。